4-(Pyrimidin-5-yl)phenol
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Overview
Description
4-(Pyrimidin-5-yl)phenol is an organic compound that features a pyrimidine ring attached to a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrimidine and phenol moieties in its structure allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have shown significant biological activities, including anticancer and anti-inflammatory effects . Therefore, it can be inferred that 4-(5-Pyrimidinyl)phenol may interact with cellular targets that play a role in these biological processes.
Mode of Action
These changes could potentially result in the observed anticancer and anti-inflammatory effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the known biological activities of similar pyrimidine derivatives, it can be inferred that the compound may exert anticancer and anti-inflammatory effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, altering their structure and properties . For instance, phenolic compounds can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Cellular Effects
The cellular effects of 4-(5-Pyrimidinyl)phenol are currently under investigation. Phenolic compounds are known to exert various effects on cells. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They can also induce hormesis effects on the growth and cellular metabolites .
Molecular Mechanism
These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by shikimic acid pathway in advanced plants and shikimate is the key central metabolite for synthesis of complex phenolics .
Subcellular Localization
It’s commonly believed that the majority of cellular PI(4,5)P2 is synthesized by phosphatidylinositol 4-monophosphate 5-kinases (PIP5Ks), which convert phosphatidylinositol 4-monophosphate (PI4P) to PI(4,5)P2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)phenol typically involves the coupling of a pyrimidine derivative with a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a halogenated pyrimidine reacts with a phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: Both the phenol and pyrimidine moieties can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH_3I).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield benzoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenol rings .
Scientific Research Applications
4-(Pyrimidin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Comparison with Similar Compounds
- 4-(Pyrimidin-2-yl)phenol
- 4-(Pyrimidin-4-yl)phenol
- 4-(Pyrimidin-6-yl)phenol
Comparison: 4-(Pyrimidin-5-yl)phenol is unique due to the position of the pyrimidine ring attachment, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-pyrimidin-5-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-3-1-8(2-4-10)9-5-11-7-12-6-9/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRUJAHKZNMADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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